molecular formula C12H10Cl2O2 B2418486 1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione CAS No. 134301-28-3

1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione

Cat. No.: B2418486
CAS No.: 134301-28-3
M. Wt: 257.11
InChI Key: WIVBHTKXAQJJJA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione is a chemical compound with the molecular formula C12H10Cl2O2 and a molecular weight of 257.11 g/mol . This compound is characterized by the presence of a cyclopropyl group and a dichlorophenyl group attached to a propane-1,3-dione backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione typically involves the reaction of cyclopropyl ketone with 2,4-dichlorobenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include ethanol, methanol, and dichloromethane .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione is unique due to the presence of both cyclopropyl and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research .

Properties

IUPAC Name

1-cyclopropyl-3-(2,4-dichlorophenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O2/c13-8-3-4-9(10(14)5-8)12(16)6-11(15)7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVBHTKXAQJJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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